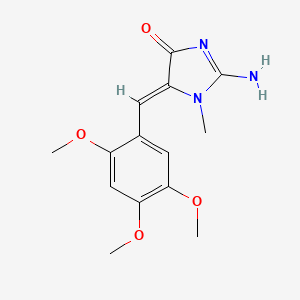
2-Imino-1-methyl-5-(2,4,5-trimethoxybenzylidene)-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-1-methyl-5-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]dihydro-1H-imidazol-4-one is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by its unique structure, which includes an imino group, a methyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-1-methyl-5-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]dihydro-1H-imidazol-4-one typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor. This reaction is often catalyzed by a nickel catalyst and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
-
Introduction of the Trimethoxyphenyl Group: : The trimethoxyphenyl group can be introduced through a condensation reaction with an appropriate aldehyde. This step requires careful control of reaction conditions to ensure the formation of the desired (Z)-isomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Imino-1-methyl-5-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]dihydro-1H-imidazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the imino group to an amine group. Reducing agents such as sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Halogenating agents and nucleophiles are commonly employed in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxo derivatives of the imidazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Imino-1-methyl-5-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]dihydro-1H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of functional materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-imino-1-methyl-5-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Imino-1-methyl-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]dihydro-1H-imidazol-4-one: Similar structure but with one less methoxy group.
2-Imino-1-methyl-5-[(Z)-1-(2,5-dimethoxyphenyl)methylidene]dihydro-1H-imidazol-4-one: Similar structure but with different positions of the methoxy groups.
Uniqueness
The presence of three methoxy groups in the 2,4,5-positions of the phenyl ring makes 2-imino-1-methyl-5-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]dihydro-1H-imidazol-4-one unique. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H17N3O4 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(5Z)-2-amino-1-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C14H17N3O4/c1-17-9(13(18)16-14(17)15)5-8-6-11(20-3)12(21-4)7-10(8)19-2/h5-7H,1-4H3,(H2,15,16,18)/b9-5- |
InChI Key |
HZXMZMDTBYMQOF-UITAMQMPSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C=C2OC)OC)OC)/C(=O)N=C1N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2OC)OC)OC)C(=O)N=C1N |
solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


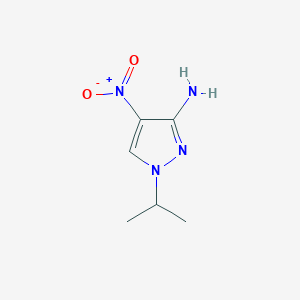
![3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B10905553.png)
![Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905562.png)
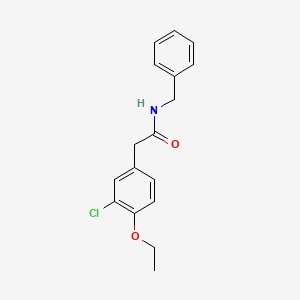

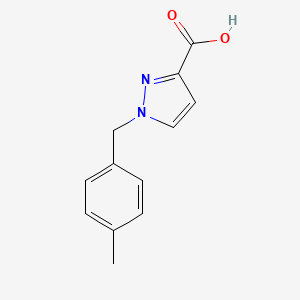
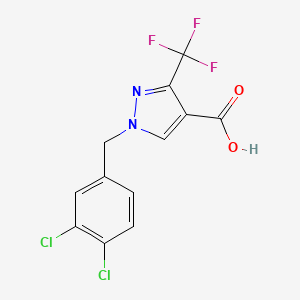
![methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905588.png)
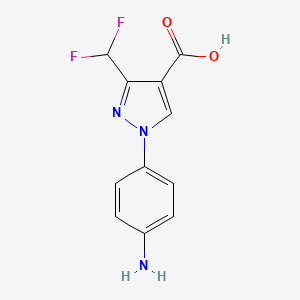
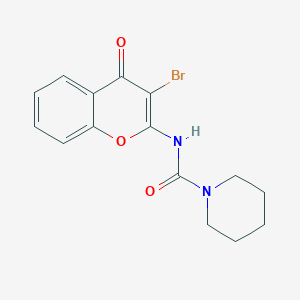
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10905594.png)
![N-(2-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10905595.png)
![tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10905596.png)
![1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10905605.png)
